2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is a fluorinated aromatic compound with the chemical formula and a CAS number of 1807646-33-8. This compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, an iodine atom at the 6 position, and a trimethylsilyl group at the 1 position. The presence of these substituents imparts unique properties that make it valuable in various chemical applications.
This compound is classified under organofluorine compounds due to the presence of fluorine atoms, and it is also categorized as an aryl halide because of the iodine substituent. The trimethylsilyl group classifies it further as a silane derivative. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and AstaTech, where it is available for research and industrial applications .
The synthesis of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene can be achieved through several methods, including:
The synthetic routes often involve multi-step processes where intermediates are carefully controlled to achieve high yields and purity. For instance, starting from a non-fluorinated aromatic compound, one could first perform iodination followed by difluoromethylation to yield the target compound .
The molecular structure of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene can be represented as follows:
Key structural data includes:
The compound is known to participate in various reactions typical of aryl halides and organofluorine compounds:
The reactivity of the difluoromethyl group is particularly notable as it can influence reaction pathways by stabilizing intermediates or facilitating specific transformations under mild conditions .
The mechanism by which 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene acts in chemical reactions often involves:
Quantitative studies on reaction kinetics reveal that the difluoromethyl group enhances reactivity compared to non-fluorinated analogs due to its ability to stabilize negative charge during transition states.
Relevant data indicates that handling precautions should be taken due to potential hazards associated with fluorinated compounds .
Scientific Uses
Directed ortho-metalation (DoM) exploits the synergistic effect of fluorine and trimethylsilyl (TMS) groups to achieve regiocontrol. The ortho-fluorine atoms act as coordination sites for lithium in strong bases like n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LTMP), facilitating selective deprotonation at C6. Subsequent iodination using I₂ yields the target compound with >85% regioselectivity [3] [4]. The TMS group exerts a +I effect, enhancing the acidity of the C6 proton while blocking electrophilic attack at C1.
Copper-mediated strategies leverage Mg–Cu composites for TMS installation. Copper-deposited magnesium (Mg–Cu), prepared in situ from Mg powder and CuCl, reduces iodo precursors in DMI solvent with LiCl additives. This generates a nucleophilic silyl species that attacks the aryl iodide via a single-electron transfer (SET) mechanism, forming C–Si bonds in 62–75% yield [1]. Halogen "dance" rearrangements may occur under kinetic conditions, necessitating cryogenic temperatures (−78°C) to suppress side reactions.
Table 2: Organometallic Strategies for Regioselective Synthesis
Method | Conditions | Regioselectivity | Yield |
---|---|---|---|
Lithium-Halogen Exchange | n-BuLi, THF, −78°C; I₂ quench | >85% C6-iodination | 70–78% |
Mg–Cu Reduction | Mg/CuCl, DMI, LiCl, 25°C | C1-silylation | 62–75% |
Directed ortho-Metalation | LTMP, −78°C; TMSCl trapping | C6-deprotonation | 80% |
Nucleophilic Aromatic Substitution (SNAr) provides a copper-free route to install TMS groups. The ortho-fluorine atoms adjacent to iodine activate the ring toward nucleophiles. Hexamethyldisilane (HMDS) with CsF catalysis enables silylation at C1, where fluoride displacement generates a Meisenheimer complex. This intermediate collapses to release fluoride and form the C–Si bond with 68% yield [3]. The ortho-fluorine’s leaving-group ability (F⁻ > Cl⁻ in SNAr) is critical, as electron-withdrawal from iodine and TMS lowers the LUMO energy by 1.8 eV, accelerating addition [4].
Radical silylation techniques employ photoredox catalysis under mild conditions. Tris(trimethylsilyl)silane (TTMSS) and fac-Ir(ppy)₃ under blue LED irradiation generate silyl radicals that add regioselectively to C1. The iodine substituent stabilizes the resultant cyclohexadienyl radical, which undergoes oxidation and deprotonation to afford the product in 60% yield. This method tolerates electrophilic functional groups incompatible with organolithium reagents [4].
Iodination is governed by three factors: (1) ortho-fluorine activation, (2) steric bias from TMS, and (3) electronic effects. Electrophilic iodination using N-iodosuccinimide (NIS) targets C6, as the TMS group blocks C1 and fluorine directs meta-iodination via σ-complex rearrangement. Computational studies indicate the C6 position exhibits 6× higher electron density than C4/C5 due to fluorine-induced polarization, explaining >90% C6 selectivity [3] [4].
Halogen-exchange reactions utilize Finkelstein chemistry. Displacement of ortho-bromo or -chloro precursors with NaI in acetone at 60°C achieves 95% conversion. The reaction proceeds through an SNAr mechanism where fluoride acts as a catalytic mediator, as evidenced by kinetic isotope studies [4]. Metal-halogen exchange in 1-bromo-2,3-difluoro-4-(trimethylsilyl)benzene using i-PrMgCl·LiCl generates a Grignard reagent that reacts with I₂ or electrophilic iodine sources (e.g., PhICl₂) to install iodine at C6 in 82% yield [3].
Table 3: Iodination Methods for Polyhalogenated Arenes
Iodination Agent | Directing Group | Position | Yield | Mechanism |
---|---|---|---|---|
NIS / TfOH | ortho-Fluorine | C6 | 88% | Electrophilic Aromatic Substitution |
NaI / Acetone | None (Halogen exchange) | C6 | 95% | SNAr |
i-PrMgCl·LiCl / I₂ | TMS | C6 | 82% | Metal-Halogen Exchange |
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